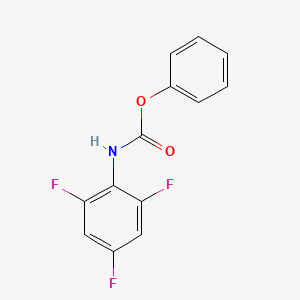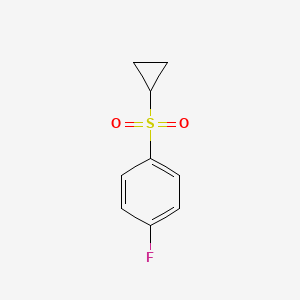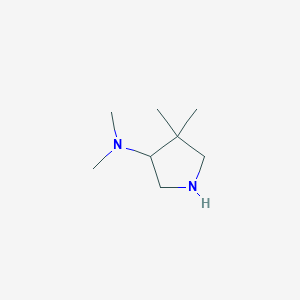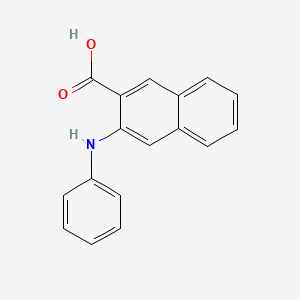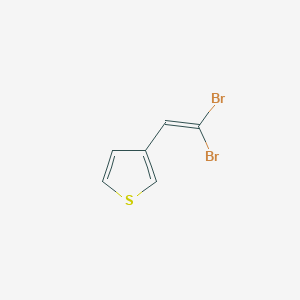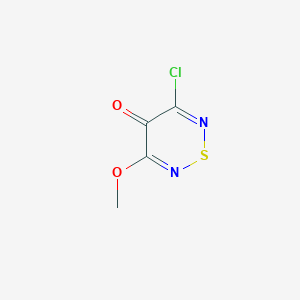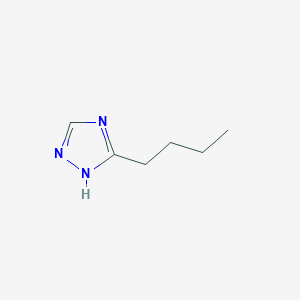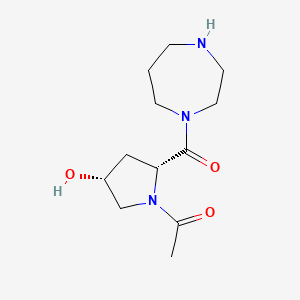![molecular formula C15H23N3O B8715657 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline](/img/structure/B8715657.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a methoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced by reacting the piperazine derivative with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Methoxy Group: The methoxy group can be introduced by reacting the aniline derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aniline or piperazine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications: It may be used in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]carbonyl-N-methylaniline
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which may confer specific pharmacological properties and chemical reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C15H23N3O/c1-19-15-10-13(4-5-14(15)16)18-8-6-17(7-9-18)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11,16H2,1H3 |
InChI Key |
DRZXUYMNHPOLFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CC3CC3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B8715584.png)
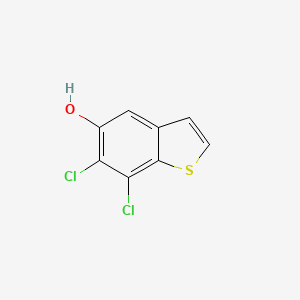
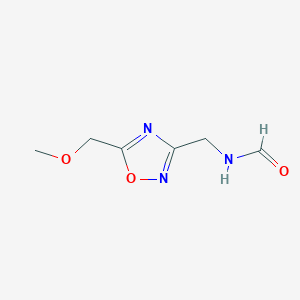
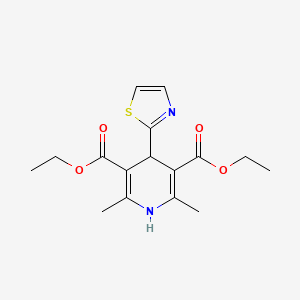
![Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate](/img/structure/B8715617.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B8715619.png)
